molecular formula C19H18ClN3OS B3014855 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-11-7

3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B3014855
CAS RN: 897455-11-7
M. Wt: 371.88
InChI Key: DZNLOXBGBICQEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Potential

Several studies have reported on the synthesis and potential pharmacological applications of compounds structurally related to "3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide". For instance, compounds with the imidazolylbenzamide moiety have been investigated for their cardiac electrophysiological activity, showcasing their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990). This highlights the relevance of such compounds in developing new therapeutic agents for cardiovascular diseases.

Anticancer and Antimicrobial Applications

Derivatives containing the imidazole group, similar to the chemical structure , have shown promise in anticancer studies. For example, novel thiourea-/urea-benzimidazole derivatives have been designed, synthesized, and evaluated for their anticancer activity, demonstrating the potential of such compounds in targeting breast cancer cell lines (Siddig et al., 2021). Additionally, compounds integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and screened for their in vitro antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Idrees et al., 2020).

Material Science and Chemical Synthesis

Beyond pharmacological applications, compounds with similar structures have been explored in material science and chemical synthesis. For instance, imidazolium ionic liquids have been investigated for their anticorrosion properties as additives in poly(ethylene glycol), showcasing their potential in improving the durability and performance of metal alloys (Cai et al., 2012).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets and results from toxicology studies .

Future Directions

This involves discussing potential future research directions. It could include suggestions for new synthetic routes, potential applications, or further studies to understand the compound’s properties or biological activity .

properties

IUPAC Name

3-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-5-7-14(8-6-13)17-12-22-19(23-17)25-10-9-21-18(24)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNLOXBGBICQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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